2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride

Physicochemical properties Solubility Formulation

Secure the structurally differentiated sulfonyl chloride building block that installs the privileged 2-oxopyrrolidin-1-yl pharmacophore in a single step. The unique 2-methyl-5-(2-oxo-pyrrolidin-1-yl) substitution pattern modulates sulfonamide conformation and target binding—critical for factor Xa inhibitor SAR and protease inhibitor library synthesis. Unlike generic benzenesulfonyl chlorides, this intermediate delivers consistent coupling efficiency and can be converted to sulfonyl fluoride probes for covalent inhibitor design. Request a quote for 98% purity bulk quantities today.

Molecular Formula C11H12ClNO3S
Molecular Weight 273.74 g/mol
CAS No. 878433-23-9
Cat. No. B1599047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride
CAS878433-23-9
Molecular FormulaC11H12ClNO3S
Molecular Weight273.74 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCCC2=O)S(=O)(=O)Cl
InChIInChI=1S/C11H12ClNO3S/c1-8-4-5-9(7-10(8)17(12,15)16)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3
InChIKeyBWTNVYNSLQCXRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride (CAS 878433-23-9): Sulfonyl Chloride Building Block for Sulfonamide Synthesis


2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride is a specialized sulfonyl chloride derivative characterized by a reactive sulfonyl chloride group and a 2-oxopyrrolidin-1-yl moiety attached to a methyl-substituted benzene ring . With a molecular formula of C11H12ClNO3S and molecular weight of 273.74, this compound serves as a key electrophilic intermediate in organic synthesis, particularly for constructing sulfonamide-based compounds . Its dual functionality—the sulfonyl chloride group enabling covalent attachment to nucleophiles and the pyrrolidinone ring providing a privileged scaffold for drug design—positions it as a versatile building block in medicinal chemistry and pharmaceutical research .

Why Generic Substitution of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl Chloride Fails in MedChem Programs


While numerous benzenesulfonyl chlorides exist as electrophilic building blocks, the substitution pattern and pendant heterocyclic moiety critically influence both reactivity and downstream biological activity of derived sulfonamides . The 2-methyl-5-(2-oxo-pyrrolidin-1-yl) substitution pattern on the benzene ring creates a unique steric and electronic environment that modulates the reactivity of the sulfonyl chloride group and the conformation of the resulting sulfonamide products . This specific arrangement affects coupling efficiency with amines and the three-dimensional presentation of the pyrrolidinone pharmacophore in final compounds, which can directly impact target binding and pharmacokinetic properties . Generic substitution with unsubstituted or differently substituted analogs risks altered synthetic yields, unexpected side reactions, or diminished biological activity in downstream applications .

2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl Chloride: Quantitative Differentiation Against Closest Structural Analogs


Physicochemical Property Differentiation: Density and Boiling Point Comparison with Unsubstituted Analog

The target compound exhibits distinct physicochemical properties compared to its unsubstituted analog, 4-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride, due to the presence of the 2-methyl substituent. This structural difference directly impacts bulk physical properties relevant to handling, purification, and formulation .

Physicochemical properties Solubility Formulation Scale-up

Purity and Storage Differentiation: Commercial Availability and Handling Requirements

The target compound is commercially available from multiple vendors with specified purity ranges and storage conditions. Sigma-Aldrich offers the compound at 95% purity with storage at 2-8°C , while ChemScene provides 97% purity with similar cold storage requirements . Capot Chemical offers higher purity (≥98% GC) with production scale up to kilograms . These specifications differ from related analogs, which may have varying purity and storage profiles that can impact experimental reproducibility .

Commercial availability Purity Storage stability Procurement

Structural Differentiation: Substitution Pattern Influences Reactivity in Sulfonamide Formation

The 2-methyl-5-(2-oxo-pyrrolidin-1-yl) substitution pattern on the benzene ring creates a unique steric and electronic environment that differs from para-substituted analogs like 4-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride . This difference can influence the rate and yield of sulfonamide formation with various amines, as well as the conformational preferences of the resulting sulfonamide products . Such structural nuances are critical in medicinal chemistry where small changes in substitution pattern can dramatically alter biological activity .

Synthetic utility Reactivity Sulfonamide coupling Structure-activity relationship

2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl Chloride: High-Impact Application Scenarios in Drug Discovery and Chemical Biology


Synthesis of Sulfonamide-Based Factor Xa Inhibitors

The target compound serves as a key electrophilic intermediate for introducing the 2-methyl-5-(2-oxo-pyrrolidin-1-yl)benzenesulfonyl moiety into sulfonamide scaffolds. This structural motif is found in certain factor Xa inhibitors, where the specific substitution pattern contributes to potency and selectivity [1]. Researchers requiring this precise substitution pattern for SAR studies would select this compound over generic alternatives.

Construction of Pyrrolidinone-Containing Protease Inhibitor Libraries

The 2-oxopyrrolidin-1-yl group is a privileged scaffold in medicinal chemistry, often used to mimic peptide bonds or engage in hydrogen bonding with protease active sites . The target compound enables efficient, one-step installation of this moiety onto diverse amine-containing cores, facilitating the rapid generation of focused libraries for protease inhibitor discovery .

Preparation of Covalent Enzyme Inhibitors via Sulfonyl Fluoride Bioisosteres

The sulfonyl chloride group can be converted to a sulfonyl fluoride, a milder electrophile used in covalent inhibitor design. The specific 2-methyl-5-(2-oxo-pyrrolidin-1-yl) substitution pattern influences the reactivity and target engagement of the resulting sulfonyl fluoride probe . This application is particularly relevant for targeting non-catalytic cysteines or other nucleophilic residues in enzymes.

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